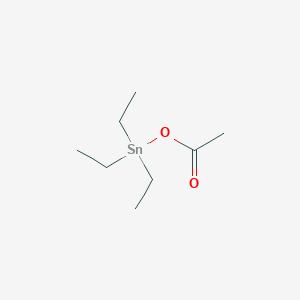
Triethyltin acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyltin acetate is a useful research compound. Its molecular formula is C8H18O2Sn and its molecular weight is 264.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Research
Neurotoxicology Studies
Triethyltin acetate is primarily studied for its neurotoxic effects. Research indicates that it induces neurodegenerative changes in animal models, particularly affecting the central nervous system (CNS). For instance, studies have shown that high doses of triethyltin sulfate lead to significant weight loss and motor deficits in rats, demonstrating a 33% reduction in motor nerve conduction velocity without significant demyelination . The compound has been used to model degenerative disorders, providing insights into mechanisms of neuronal damage and the potential for recovery after exposure .
Mechanisms of Action
TETAc has been implicated in inducing apoptosis and cellular stress responses in neuronal cells. It affects mitochondrial function and can lead to oxidative stress, contributing to cell death . The compound's ability to alter ion channel functionality has also been noted, impacting neurotransmission and neuronal excitability.
Industrial Applications
Biocides and Pesticides
In industrial settings, triethyltin compounds are utilized as biocides in agriculture and pest control. They are effective against a variety of pests and are included in formulations for wood preservation and antifouling paints . The effectiveness of TETAc as a pesticide is attributed to its ability to disrupt cellular processes in target organisms.
Catalysts in Polymer Production
this compound serves as a catalyst in the production of polyurethane foams and other polymeric materials. Its role as a stabilizer helps enhance the durability and performance of plastics, particularly polyvinyl chloride (PVC) . Organotin compounds like TETAc are critical in ensuring the longevity of these materials by preventing degradation from environmental factors.
Environmental Impact
Toxicity and Regulation
The use of this compound is regulated due to its toxicity profile. It is classified as persistent and bioaccumulative, raising concerns about its environmental impact. Studies have highlighted its potential to harm aquatic ecosystems, prompting restrictions on its use in many regions . The need for safer alternatives has driven research into less harmful biocidal agents.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Neurotoxic Effects of TET | Animal Study | High doses cause motor deficits; neuronal apoptosis observed. |
| Biocidal Efficacy | Agricultural Application | Effective against various pests; raises environmental concerns. |
| Polymer Stability | Material Science | Enhances durability of PVC; acts as a catalyst in foam production. |
Propiedades
Número CAS |
1907-13-7 |
|---|---|
Fórmula molecular |
C8H18O2Sn |
Peso molecular |
264.94 g/mol |
Nombre IUPAC |
triethylstannyl acetate |
InChI |
InChI=1S/C2H4O2.3C2H5.Sn/c1-2(3)4;3*1-2;/h1H3,(H,3,4);3*1H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
WOUNUBHOYKWRNA-UHFFFAOYSA-M |
SMILES |
CC[Sn](CC)(CC)OC(=O)C |
SMILES canónico |
CC[Sn](CC)(CC)OC(=O)C |
Key on ui other cas no. |
1907-13-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















